Butyl isobutyrate
Description
Introduction to Butyl Isobutyrate
Chemical Identity and Nomenclature
This compound is a colorless liquid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . Its IUPAC name is butyl 2-methylpropanoate , reflecting its ester bond between the butyl group (C₄H₉) and the isobutyrate moiety (C₃H₇COO⁻). Key synonyms include:
The compound’s InChI identifier is InChI=1S/C8H16O2/c1-4-5-6-10-8(9)7(2)3/h7H,4-6H2,1-3H3 , and its SMILES notation is CCCCOC(=O)C(C)C .
| Property | Value |
|---|---|
| CAS Number | 97-87-0 |
| EC Number | 202-614-6 |
| FEMA Number | 2188 |
| JECFA Number | 188 |
| Boiling Point | 155–156°C |
| Density | 0.862 g/mL (25°C) |
| Flash Point | 53.5°C (open cup) |
| Odor Threshold | 0.022 ppm |
Historical Background and Development
This compound’s industrial relevance emerged in the mid-20th century as synthetic chemistry advanced. Traditionally, esters were produced via acid-catalyzed esterification of alcohols and acids, but this method faced challenges such as high raw material costs and corrosive reaction media. A pivotal innovation occurred in the early 2000s with the development of a condensation method using isobutyraldehyde as a precursor. This approach eliminated water loss and reduced reliance on isobutyric acid, lowering production costs and environmental impact.
The compound gained prominence in the flavor industry due to its ability to mimic tropical and stone fruits, such as bananas and pineapples. Early applications included imitation flavors for confectionery and beverages, leveraging its sweet, fruity profile.
Significance in Industrial Chemistry
This compound’s utility spans multiple sectors:
Flavor and Fragrance Industry
As a flavoring agent , it is used at concentrations of 40 ppm in food products, with exceptions for chewing gum (up to 2000 ppm ). Its primary role includes:
- Fruit flavor synthesis : Mimicking apple, banana, and pineapple notes.
- Perfume components : Enhancing tropical and green accords in cosmetics.
Solvent Applications
In coatings and adhesives, this compound serves as a low-VOC solvent due to its moderate volatility and compatibility with resins. Key uses include:
- Automotive coatings : Enhancing paint durability and finish.
- Industrial adhesives : Improving bonding strength in polymer-based formulations.
Production Methods
Two primary synthesis routes exist:
- Esterification : Reacting isobutyric acid with n-butanol under sulfuric acid catalysis.
- Condensation : Catalytic condensation of isobutyraldehyde using aluminum alkoxides, yielding 95–98% conversion rates .
| Method | Advantages | Challenges |
|---|---|---|
| Esterification | Established process, high purity | Corrosive acids, high raw material cost |
| Condensation | Lower cost, non-corrosive media | Complex catalyst preparation |
Natural Occurrence and Distribution
This compound occurs naturally in trace amounts in:
- Fruits : Papaya, quince, and apricot.
- Essential oils : Roman chamomile and honey.
- Dairy products : Cheeses, where microbial fermentation generates esters.
Its presence in natural sources is typically below 1 ppm , making synthetic production the primary commercial source.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-10-8(9)7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLCOZYBKYHZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073888 | |
| Record name | Propanoic acid, 2-methyl-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], Solid, colourless liquid/fresh fruity,apple-pineapple odour | |
| Record name | Butyl isobutyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Butyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040251 | |
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| Record name | Butyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/207/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
156.00 to 158.00 °C. @ 760.00 mm Hg | |
| Record name | Butyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040251 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
miscible in alcohol, ether, most fixed oils; insoluble in glycerin, propylene glycol, water, 1 ml in 7 ml 60% alcohol (in ethanol) | |
| Record name | Butyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/207/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.859-0.864 | |
| Record name | Butyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/207/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
97-87-0 | |
| Record name | Butyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl isobutyrate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, butyl ester | |
| Source | EPA DSSTox | |
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| Record name | Butyl isobutyrate | |
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| Record name | BUTYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW9UJ5C0F3 | |
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| Record name | Butyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040251 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Butyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040251 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Catalytic Synthesis via Mixed Oxide Catalysts
Palladium-Loaded Zinc-Zirconium-Rare Earth Oxide Systems
The one-step synthesis of butyl isobutyrate from isobutanol using mixed oxide catalysts represents a significant advancement in catalytic efficiency. A patented method (CN101711983B) employs a catalyst comprising zinc (1–15 wt%), zirconium (80–98 wt%), rare earth metals (1–5 wt%), and palladium (0.01–0.5 wt%) loaded onto the oxide support.
Catalyst Preparation
The catalyst is synthesized through a multi-step process:
- Precipitation Reaction : Soluble salts of zinc, zirconium, and rare earth elements (e.g., cerium, lanthanum) are mixed with carbonate or bicarbonate solutions at 30–90°C and pH 7–11.
- Aging : The precipitate is aged for 10–500 minutes to enhance structural stability.
- Drying and Calcination : The filtered precipitate is dried at 60–150°C and calcined at 350–450°C to form the oxide matrix.
- Palladium Loading : The oxide support is impregnated with palladium chloride solution, followed by drying and calcination.
Reaction Conditions and Performance
In fixed-bed reactors (200–350°C, 0.2–1.0 MPa), this catalyst achieves >90% isobutanol conversion and >95% selectivity toward this compound (Table 1). The inclusion of palladium enhances redox properties, mitigating catalyst deactivation common in Cu-Zn-Al systems.
Table 1. Performance of Pd/Zn-Zr-Re Catalysts
| Catalyst Composition (wt%) | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 0.05% Pd/2% Ce-5% Zn-93% Zr | 280 | 92.4 | 96.1 |
| 0.1% Pd/3% La-10% Zn-87% Zr | 300 | 94.7 | 95.8 |
Enzymatic Synthesis Using Lipases
Lipozyme TL-IM in Organic Solvents
Lipase-catalyzed esterification offers a green alternative to traditional methods. Thermomyces lanuginosus lipase (Lipozyme TL-IM) immobilized on silica gel demonstrates high activity in synthesizing butyl butyrate, a structurally analogous ester. While direct studies on this compound are limited, extrapolation from similar systems reveals:
Supercritical Carbon Dioxide (ScCO$$_2$$) Media
Novozym 435 (Candida antarctica lipase) catalyzes transesterification of ethyl butyrate with butanol in ScCO$$_2$$. Key findings include:
Acid-Catalyzed Esterification
Traditional Sulfuric Acid Method
Concentrated sulfuric acid catalyzes esterification of isobutyric acid and butanol, but suffers from drawbacks:
Comparative Analysis of Methods
Table 2. Method Comparison for this compound Synthesis
| Method | Conversion (%) | Selectivity (%) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Pd/Zn-Zr-Re Catalyst | 94.7 | 95.8 | Moderate | High |
| Lipase TL-IM | 90 | 98 | Low | Medium |
| Sulfuric Acid | 70 | 75 | High | High |
| Amberlyst-15 | 88 | 90 | Low | High |
Emerging Trends and Recommendations
Hybrid Catalytic-Enzymatic Systems
Combining metal oxides with lipases could leverage the high activity of catalysts and mild conditions of enzymes. For instance, Pd-doped supports may reduce required enzyme loadings.
Continuous-Flow Reactors
Adopting continuous-flow systems for Pd/Zn-Zr-Re catalysts could enhance throughput and stability, addressing batch reactor limitations in industrial settings.
Solvent-Free Enzymatic Synthesis
Recent advances in solvent-free lipase catalysis (e.g., using ionic liquids) warrant exploration for this compound to eliminate organic solvent use.
Scientific Research Applications
Industrial Applications
1. Solvent in Coatings
Butyl isobutyrate serves as a solvent in the formulation of various coatings, including nitrocellulose lacquers and polyurethane coatings. Its slow evaporation rate makes it ideal for applications requiring extended working times, such as in commercial printing inks and high-solids coatings. Typically, it is used in concentrations ranging from 5% to 15% in these formulations .
2. Flavoring Agent
In the food industry, this compound is employed as a flavoring substance due to its pleasant fruity aroma. It is commonly found in food products where it enhances flavor profiles . Regulatory assessments have confirmed its safety for use in food applications, indicating that it does not present significant health risks when used appropriately .
3. Insect Repellent
This compound has also been identified as an effective insect repellent. Its application in pest control products highlights its versatility beyond traditional uses in coatings and flavoring .
Scientific Research Applications
1. Chemical Studies
Recent studies have focused on the chemical behavior of butyl radicals under various conditions. Research has demonstrated that this compound can participate in gas-phase reactions relevant to combustion and atmospheric chemistry . These investigations are crucial for understanding the compound's potential environmental impact and reactivity.
2. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that it has low acute toxicity levels, with oral LD50 values exceeding 6400 mg/kg in rats, suggesting a favorable safety margin for human exposure . Furthermore, its rapid metabolism into less harmful substances further supports its safety for industrial and consumer use.
Case Studies
Mechanism of Action
The mechanism of action of butyl isobutyrate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. At the molecular level, the ester linkage in this compound can undergo hydrolysis, releasing butanol and isobutyric acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Esters
Butyl isobutyrate belongs to the ester family, sharing functional group similarities with compounds like ethyl butyrate , isobutyl acetate , and butyl isovalerate . Key structural differences arise from variations in the alcohol or acid moieties:
- This compound : Isobutyric acid (branched C₄ acid) + isobutyl alcohol (branched C₄ alcohol).
- Ethyl butyrate: Butyric acid (straight C₄ acid) + ethanol (C₂ alcohol).
- Isobutyl acetate : Acetic acid (C₂ acid) + isobutyl alcohol (branched C₄ alcohol).
- Butyl isovalerate: Isovaleric acid (branched C₅ acid) + butanol (straight C₄ alcohol).
Branching in the alkyl chains impacts physical properties such as volatility and solubility , influencing their industrial applications .
Physical and Chemical Properties
Quantitative analysis of this compound in food packaging materials reveals substrate-dependent performance:
| Substrate | Linear Range (µg/g) | RSD (%) | Detection Limit (ng/g) |
|---|---|---|---|
| Kraft paper | 0.029–2.8 | 14 | 9.0 |
| Polypropylene | 0.036–30 | 12 | 11 |
| Polyethylene | 0.009–13 | 11 | 2.7 |
Data sourced from gas chromatography-mass spectrometry (GC-MS) studies .
In contrast, ethyl butyrate and ethyl isobutyrate demonstrate higher volatility, contributing to their roles as olfactory attractants in fruit fly studies .
Regulatory and Handling Considerations
- Transport : this compound is classified under UN 2528, requiring Packing Group III specifications for storage and shipping .
- Workplace Safety : Mandatory use of eye wash stations, emergency showers, and contaminated clothing protocols .
- Labeling : Products must disclose hazards per OSHA’s Hazard Communication Standard .
Biological Activity
Butyl isobutyrate, a colorless liquid with a fruity odor, is an ester derived from isobutyric acid and butanol. Its molecular formula is C₈H₁₆O₂, and it is primarily used as a solvent in various chemical applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, toxicity, and potential applications in various fields.
- Molecular Formula : C₈H₁₆O₂
- Boiling Point : 144-151 °C
- Solubility : Insoluble in water
- Odor : Pleasant fruity aroma
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against certain bacterial strains. A notable study published in Letters in Applied Microbiology (2019) investigated the efficacy of this compound alongside other flavoring agents against foodborne pathogens. The findings indicated that this compound exhibited moderate antibacterial activity, suggesting potential applications in food preservation and safety.
Summary of Antibacterial Studies
| Study Reference | Bacterial Strains Tested | Findings |
|---|---|---|
| Letters in Applied Microbiology (2019) | Various foodborne pathogens | Moderate antibacterial activity observed |
Toxicity Profile
This compound has been reported to exhibit moderate toxicity, particularly when inhaled. It can cause irritation to the eyes and skin upon contact. The compound's toxicity profile includes:
- Inhalation Toxicity : Moderately toxic; exposure can affect the nervous system.
- Skin and Eye Irritation : Causes irritation upon contact.
- Environmental Impact : Considered to have low environmental toxicity based on available data.
Toxicity Studies Overview
| Endpoint | Result |
|---|---|
| Inhalation Toxicity | Moderate |
| Skin Irritation | Yes |
| Eye Irritation | Yes |
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that this compound could be effective against certain strains of bacteria commonly found in food products. Further research is necessary to explore its potential as a natural preservative.
- Toxicological Assessments : Risk assessments indicate that while this compound does not present significant genotoxicity concerns, its inhalation can lead to respiratory irritation. Studies have shown that exposure levels below 1.4 mg/day are considered safe .
- Flavoring Applications : Given its pleasant aroma, this compound has potential applications in the fragrance industry and as a flavoring agent in food products. Its ability to interact with olfactory receptors enhances its utility in these sectors .
Chemical Reactions Analysis
Condensation of Isobutyraldehyde
Aluminum alkoxide catalysts promote isobutyraldehyde condensation into butyl isobutyrate :
-
Catalyst System : Aluminum alkoxide + FeCl₃ cocatalyst.
-
Reaction Parameters :
Parameter Value Temperature -30°C to 20°C Time 0.5–5 hours Conversion Rate 98.2% Selectivity 95.3%
This method minimizes corrosion and raw material costs compared to acid-catalyzed esterification .
Thermal Decomposition
This compound undergoes radical-mediated decomposition at elevated temperatures. Studies on iso-butyl radicals (key intermediates) reveal :
-
Primary Pathways :
-
Pressure Dependence :
Pressure Dominant Pathway <10 bar Chemically activated channels >10 bar Collisional stabilization
High-pressure experiments (8.7 bar, 805 K) confirm stable iso-butene yields under industrial conditions .
Environmental Degradation
This compound exhibits moderate environmental persistence:
Hydrolysis
Biodegradation
-
Aerobic biodegradation reaches >80% in 20 days (analog data from isobutyl acetate) .
-
Key Parameters :
Property Value Log 2.68 Bioconcentration Factor 23.1 L/kg
Photodegradation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
